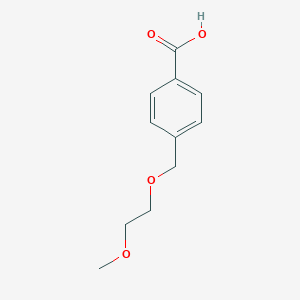

4-((2-Methoxyethoxy)methyl)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Advanced Synthetic Strategies

Benzoic acid and its derivatives are fundamental scaffolds in the field of organic chemistry. researchgate.net Their rigid structure and versatile reactivity allow them to serve as starting materials and key intermediates in the synthesis of a wide array of more complex molecules. researchgate.net Researchers frequently utilize the benzoic acid moiety as a foundational unit for creating compounds with specific biological or material properties. researchgate.net

The strategic importance of these derivatives is evident in pharmaceutical development and materials science. For instance, various substituted benzoic acids are precursors to agrochemicals, dyes, and polymers. researchgate.netchemimpex.com In medicine, the benzoic acid scaffold is present in numerous therapeutic agents. Research has shown that derivatives can be engineered as potential treatments for cancer and neurodegenerative disorders like Alzheimer's disease. nih.govsci-hub.se The ability to modify the benzene (B151609) ring with different functional groups allows chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions. libretexts.org This modular approach is a cornerstone of modern drug discovery and materials science, where precise control over molecular architecture is paramount for achieving desired functions. researchgate.net

Significance of Ether-Substituted Benzoic Acids as Building Blocks in Chemical Research

The presence of an ether linkage, such as the methoxyethoxy group in 4-((2-Methoxyethoxy)methyl)benzoic acid, imparts specific properties that are highly advantageous in chemical synthesis. Ether groups are generally stable and unreactive, making them excellent protecting groups for alcohols during multi-step synthetic sequences. As substituents on a benzoic acid, they act as electron-donating groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.org

Furthermore, the C-O bond in aryl alkyl ethers is a key functional group in many bioactive natural products and pharmaceuticals. acs.org The development of methods to selectively form or cleave this bond is an active area of research. Ether-substituted benzoic acids, therefore, serve as important building blocks for creating these complex molecules. Their utility extends to the synthesis of specialty polymers, where the ether functionality can enhance properties like thermal stability and chemical resistance. chemimpex.com The specific methoxyethoxy group in the title compound also introduces a degree of hydrophilicity and conformational flexibility, which can be exploited to modify the solubility and binding characteristics of derivative compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFSVBVRJBMMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640771 | |

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119828-60-3 | |

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 2 Methoxyethoxy Methyl Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a versatile functional group that can participate in a variety of reactions, including nucleophilic acyl substitution and reduction.

Esterification Processes

The conversion of 4-((2-Methoxyethoxy)methyl)benzoic acid to its corresponding esters is a fundamental transformation, typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to achieve high yields of the ester, it is common practice to use a large excess of the alcohol or to remove water as it is formed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Interactive Data Table: Typical Conditions for Fischer Esterification

| Alcohol | Catalyst | Solvent | Temperature | Typical Yield |

| Methanol | Conc. H₂SO₄ | Excess Methanol | Reflux | Good to High |

| Ethanol | Conc. H₂SO₄ | Excess Ethanol | Reflux | Good to High |

| Isopropanol | p-Toluenesulfonic acid | Toluene (with Dean-Stark) | Reflux | Moderate to Good |

| Benzyl Alcohol | Conc. H₂SO₄ | Toluene (with Dean-Stark) | Reflux | Moderate to Good |

Amidation Reactions

Amides of this compound can be synthesized through several methods. A common and effective approach is a two-step process. First, the carboxylic acid is converted into a more reactive acylating agent, such as an acid chloride. This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. vedantu.com This method is highly efficient as the acid chloride is significantly more electrophilic than the parent carboxylic acid.

Alternatively, direct amidation can be achieved by heating the carboxylic acid with an amine. askiitians.com This reaction typically requires high temperatures to drive off the water formed, shifting the equilibrium toward the amide product. The use of coupling agents or catalysts, such as boric acid or titanium tetrachloride (TiCl₄), can facilitate this transformation under milder conditions by activating the carboxylic acid. sciepub.comnih.gov

Interactive Data Table: Common Amidation Methods

| Method | Reagents | Key Features |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂) | High reactivity, good yields, versatile for many amines. |

| Direct Thermal Condensation | Amine (RNH₂) | Requires high temperatures, water removal is key. |

| Boric Acid Catalyzed | Amine (RNH₂), Boric Acid (catalyst) | Milder conditions, environmentally benign catalyst. sciepub.com |

| Titanium Tetrachloride Mediated | Amine (RNH₂), TiCl₄, Pyridine | Effective for a wide range of substrates. nih.gov |

Formation of Acid Halides and Anhydrides

The hydroxyl portion of the carboxyl group can be replaced by a halide to form a highly reactive acid halide. The most common method for synthesizing the acid chloride is by treating this compound with thionyl chloride (SOCl₂). researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acid chloride. youtube.com

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. This can be accomplished by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or by reacting it with acetic anhydride. wikipedia.orgorgsyn.org Another route involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. researchgate.net

Reduction to Aldehydes and Alcohols

The carboxyl group of this compound can be fully reduced to a primary alcohol. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). allen.inbrainly.indoubtnut.com The initial reaction produces a lithium aluminate salt, which is then hydrolyzed in a separate workup step to yield the corresponding benzyl alcohol derivative. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.com

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, a direct one-step reduction is often not feasible. A common strategy involves first converting the carboxylic acid to its acid chloride. The acid chloride can then be reduced to the aldehyde using a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), in the presence of hydrogen gas. This specific reaction is known as the Rosenmund reduction. doubtnut.comaskiitians.comunacademy.com

Reactions Involving the Aromatic Ring

Aromatic Substitution Reactivity and Regioselectivity

The benzene (B151609) ring of this compound is disubstituted, and the nature and position of these substituents dictate the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The two substituents are:

A carboxyl group (-COOH) at position 1.

A (2-methoxyethoxy)methyl group (-CH₂OCH₂CH₂OCH₃) at position 4.

The carboxyl group is an electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution, making the ring less reactive than benzene. It is a meta-directing group.

The (2-methoxyethoxy)methyl group is an alkyl-type substituent attached to the ring via a methylene (B1212753) (-CH₂) bridge. Alkyl groups are generally electron-donating through an inductive effect and are considered activating groups. They are ortho, para-directing.

Regarding regioselectivity, the directing effects of the two groups are reinforcing.

The carboxyl group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

The (2-methoxyethoxy)methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will overwhelmingly occur at the positions ortho to the (2-methoxyethoxy)methyl group and meta to the carboxyl group, which are positions 3 and 5 on the aromatic ring.

Reactions Involving the Ether Moiety

The ether linkages in this compound present specific sites for chemical modification, primarily through cleavage reactions.

Ether Cleavage Reactions (General for Aryl/Benzyl Ethers)

Ether cleavage is a type of chemical reaction that results in the breaking of the C-O bond of an ether. wikipedia.org Due to the general stability of ethers, this transformation typically requires strong reagents or harsh reaction conditions. wikipedia.org The specific mechanism of ether cleavage, either S(_N)1 or S(_N)2, is dependent on the structure of the ether. masterorganicchemistry.com

In the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is first protonated to form a good leaving group (an alcohol). Subsequently, the halide anion acts as a nucleophile, attacking the adjacent carbon atom and displacing the alcohol. masterorganicchemistry.comlibretexts.org For benzyl ethers, like the one present in this compound, the cleavage can proceed through an S(_N)1-like mechanism due to the stability of the resulting benzylic carbocation. libretexts.org

Alternatively, ether cleavage can be achieved using strong Lewis acids, such as boron tribromide (BBr(_3)). Strongly basic conditions, employing reagents like organolithium compounds, can also effect ether cleavage, particularly for cyclic ethers. wikipedia.org

| Reagent | Reaction Conditions | Products | Mechanism |

| HI or HBr | Aqueous, heat | 4-(Halomethyl)benzoic acid, 2-Methoxyethanol (B45455) | S(_N)1 or S(_N)2 |

| BBr(_3) | Anhydrous solvent, low temperature | 4-(Bromomethyl)benzoic acid, Bromo(2-methoxyethoxy)borane | Lewis acid-catalyzed cleavage |

| TMSI | Anhydrous solvent | 4-(Iodomethyl)benzoic acid, (2-Methoxyethoxy)trimethylsilane | Silyl-mediated cleavage |

Broader Reactivity Patterns of Benzoic Acid Derivatives

As a derivative of benzoic acid, this compound is expected to exhibit reactivity patterns characteristic of this class of compounds.

Ring-Opening Reactions with Epoxides

Benzoic acid and its derivatives can act as nucleophiles to open epoxide rings, a reaction that is often catalyzed by acids or bases. researchgate.netlibretexts.org Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by the carboxylate. The attack generally occurs at the more substituted carbon of the epoxide, following an S(_N)1-like mechanism. youtube.compressbooks.pub In contrast, under basic conditions, the carboxylate anion attacks the less sterically hindered carbon of the epoxide in a direct S(_N)2 displacement. libretexts.orgpressbooks.pub

This reaction is synthetically useful for the formation of hydroxy esters. For example, the reaction of a benzoic acid with propylene oxide can yield two different regioisomers depending on the catalytic conditions.

| Catalyst | Point of Nucleophilic Attack | Product Type |

| Acid (e.g., H(_2)SO(_4)) | More substituted carbon | Secondary alcohol ester |

| Base (e.g., NaH) | Less substituted carbon | Primary alcohol ester |

Acylation Chemistry

The carboxylic acid group of benzoic acid derivatives is a versatile handle for acylation reactions. One of the most common transformations is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). The resulting acyl chloride is a highly reactive electrophile that readily participates in Friedel-Crafts acylation reactions to form ketones, or in the formation of esters and amides. pearson.comcurlyarrows.com

Benzoic acids themselves can be used as acylating agents under certain conditions. For instance, in the presence of strong acids like polyphosphoric acid, benzoic acid can generate an acylium ion, which can then acylate an aromatic ring. curlyarrows.com Enzymatic acylation of various substrates using benzoic acid derivatives has also been demonstrated, offering a green alternative for the synthesis of esters. nih.gov

| Acylation Method | Reagents | Intermediate | Application |

| Acyl Chloride Formation | SOCl(_2), (COCl)(_2) | Acyl chloride | Friedel-Crafts acylation, esterification, amidation |

| Direct Acylation | Polyphosphoric acid | Acylium ion | Friedel-Crafts acylation |

| Enzymatic Acylation | Lipase, acyl donor | Acyl-enzyme complex | Synthesis of esters |

C-H Functionalization for Esterification

Direct C-H functionalization represents a modern and efficient strategy for forming new bonds, avoiding the need for pre-functionalized starting materials. For benzoic acid derivatives, transition metal-catalyzed C-H activation has emerged as a powerful tool. researchgate.net Palladium and cobalt catalysts have been successfully employed to direct the functionalization of the C-H bonds ortho to the carboxylic acid group. nih.govnih.gov

While direct C-H functionalization for the purpose of esterification of the benzoic acid itself is less common, related C-H activation methods can lead to the formation of ester-containing polycyclic structures. For instance, iridium-catalyzed C-H activation of benzoic acid followed by reaction with benzoquinone can lead to the synthesis of benzochromenones, which contain an embedded ester moiety. acs.org A copper-catalyzed benzylic C-H esterification has also been reported, which could be conceptually applied to molecules containing benzylic C-H bonds.

| Catalyst System | Directing Group | C-H Bond Targeted | Potential Product Type |

| Pd(II) | Carboxylic acid | meta-C-H | Olefinated benzoic acids |

| Co(II) | Carboxylic acid | ortho-C-H | Cyclic products with alkynes/alkenes |

| Ir(III) | Carboxylic acid | ortho-C-H | Benzochromenones |

Mechanistic Investigations of Reactions Involving 4 2 Methoxyethoxy Methyl Benzoic Acid and Its Precursors

Mechanistic Pathways of Benzylic Halogenation (e.g., Radical Mechanisms)

Benzylic halogenation is a key reaction for functionalizing the carbon atom adjacent to an aromatic ring. The process typically proceeds via a free-radical chain mechanism, especially when using reagents like N-bromosuccinimide (NBS). libretexts.orglibretexts.orgpw.live This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. pw.livepearson.com

The mechanism can be broken down into three distinct stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, or by the application of heat or UV light. This generates a small number of bromine radicals (Br•) from Br2, which is present in low concentrations. NBS is often used as a convenient source of bromine, as it reacts with HBr formed during the reaction to maintain a low and constant concentration of Br2. libretexts.orgyoutube.com

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the toluene precursor, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.org Second, the benzylic radical reacts with a molecule of bromine (Br2) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction. pearson.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The high selectivity for the benzylic position over other positions is a direct consequence of the lower bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical, which is delocalized over the aromatic ring. pw.live

Table 1: Key Steps in Free-Radical Benzylic Bromination

| Step | Reaction | Description |

|---|---|---|

| Initiation | Br₂ → 2 Br• | Homolytic cleavage of bromine to form bromine radicals. |

| Propagation 1 | Ar-CH₃ + Br• → Ar-CH₂• + HBr | A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org |

| Propagation 2 | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• | The benzylic radical reacts with bromine to yield the product and a new bromine radical. |

| Termination | Br• + Br• → Br₂ | Various radical combination reactions that terminate the chain. |

| Ar-CH₂• + Br• → Ar-CH₂Br |

Understanding Nucleophilic Substitution Reactions (SN1 and SN2) at the Benzylic Position

Once a leaving group, such as a halogen, is installed at the benzylic position, it can be displaced by a nucleophile via either an SN1 or SN2 mechanism. The benzylic position is unique in its ability to readily undergo both types of substitution. quora.comyoutube.comchemistrysteps.com

SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. quora.com

Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of the leaving group to form a benzylic carbocation. chemistrysteps.com This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent aromatic ring. chemistrysteps.comlibretexts.orglibretexts.org This stabilization lowers the activation energy for its formation.

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

SN1 reactions are favored by the use of weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations (primary, secondary, or tertiary benzylic systems). youtube.comlibretexts.orglibretexts.org

SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This reaction proceeds through a pentacoordinate transition state. quora.com

SN2 reactions are favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. libretexts.org Primary benzylic halides are excellent substrates for SN2 reactions because the benzylic carbon is relatively unhindered. youtube.comreddit.com

The choice between SN1 and SN2 pathways at the benzylic position is influenced by several factors, as summarized in the table below.

Table 2: Factors Influencing SN1 vs. SN2 Mechanisms at the Benzylic Position

| Factor | Favors SN1 | Favors SN2 | Rationale |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance prevents backside attack in SN2 for hindered substrates. quora.com Carbocation stability favors SN1 for more substituted substrates. libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) | A strong nucleophile is required to attack the electrophilic carbon in the concerted SN2 step. libretexts.orglibretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1. Polar aprotic solvents enhance the reactivity of the nucleophile for SN2. libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is essential for both mechanisms as it is involved in the rate-determining step of SN1 and the single step of SN2. libretexts.org |

Elucidating Carboxylation Mechanisms with Organometallic Reagents

The introduction of the carboxylic acid group onto the aromatic ring can be effectively achieved by the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent. This process involves the reaction of the organometallic compound with carbon dioxide (often in the form of dry ice), followed by an acidic workup. libretexts.org

The general mechanism involves two key steps:

Nucleophilic Addition: The organometallic reagent, for instance, an aryl Grignard reagent (Ar-MgX) or an aryllithium (Ar-Li), acts as a potent nucleophile. chemistrysteps.comjove.com The highly polarized carbon-metal bond results in a carbanionic character on the carbon atom. This nucleophilic carbon attacks the electrophilic carbon atom of carbon dioxide. chemistrysteps.comjove.comyoutube.com This attack breaks one of the C=O pi bonds, pushing the electrons onto an oxygen atom and forming a metal carboxylate salt (e.g., a halomagnesium carboxylate). libretexts.orgjove.com

Acidic Workup: The resulting carboxylate salt is then protonated in a subsequent step by the addition of an aqueous acid (like H₃O⁺). chemistrysteps.comjove.com This acid-base reaction liberates the final carboxylic acid product. chemistrysteps.com

It is crucial that the second step (acidic workup) is performed after the initial reaction with CO₂ is complete, as organometallic reagents are strong bases and would be quenched by the acid. jove.com A significant advantage of this method is that it extends the carbon chain of the starting halide by one carbon atom. chemistrysteps.comyoutube.com

While Grignard reagents typically only deprotonate carboxylic acids, organolithium reagents can react further. If two equivalents of an organolithium reagent are used, the first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group, ultimately forming a ketone after workup. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com

Mechanistic Insights into Oxidative Processes

The conversion of a precursor, such as a substituted toluene, to 4-((2-Methoxyethoxy)methyl)benzoic acid involves the oxidation of the benzylic methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for this transformation. lumenlearning.comlibretexts.orgyoutube.com

The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.commasterorganicchemistry.com Substrates lacking benzylic hydrogens, like a t-butylbenzene, are resistant to this oxidation. lumenlearning.com Regardless of the length of the alkyl chain, the oxidation cleaves the chain, and the benzylic carbon is converted into a carboxylic acid group. lumenlearning.comlibretexts.org

The detailed mechanism of permanganate oxidation of alkylbenzenes is complex. However, it is generally accepted to proceed through a radical pathway, particularly in the initial steps. lumenlearning.commasterorganicchemistry.comresearchgate.net

The reaction is thought to begin with the abstraction of a benzylic hydrogen by the permanganate species, forming a resonance-stabilized benzylic radical. lumenlearning.commasterorganicchemistry.com

This radical then undergoes further oxidation steps. The exact sequence is intricate and involves manganese intermediates of various oxidation states.

Ultimately, through a series of oxidative steps, the benzylic carbon is fully oxidized to the carboxylic acid functional group.

The active oxidizing species can vary depending on the pH of the solution, with HMnO₄ being a more powerful oxidant in acidic conditions. researchgate.net

Investigation of Rearrangement Mechanisms in Related Systems

While not always observed in the direct synthesis of this compound, rearrangement reactions are a possibility in related systems, especially when carbocation intermediates are involved. The most common type of rearrangement for carbocations is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orgmychemblog.comlscollege.ac.in

This rearrangement occurs when a less stable carbocation can rearrange to a more stable one. organicchemexplained.com For example, if a reaction involving a precursor to this compound were to generate a primary or secondary carbocation adjacent to a more substituted carbon, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable tertiary or resonance-stabilized carbocation. organicchemexplained.com

The key driving forces for these rearrangements are:

Increased Carbocation Stability: The shift results in a more stable carbocation (e.g., secondary → tertiary). organicchemexplained.com

Relief of Strain: In cyclic systems, rearrangements can relieve ring strain. organicchemexplained.com

Another related rearrangement is the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgorganic-chemistry.orgyoutube.com This specific reaction involves the migration of an aryl or alkyl group following nucleophilic attack on a dicarbonyl system. wikipedia.org While not directly applicable to the primary synthesis route, it illustrates a fundamental rearrangement pattern in related aromatic compounds.

In Silico Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms. In silico studies, often employing Density Functional Theory (DFT), can elucidate transition state structures, reaction energy profiles, and the factors controlling selectivity. rsc.orgresearchgate.netacs.orgresearchgate.net

Benzylic Halogenation and Substitution: DFT calculations can model the energies of the radical intermediates and transition states in benzylic halogenation, confirming the preference for hydrogen abstraction from the benzylic position. For nucleophilic substitution, computational studies can compare the activation barriers for SN1 and SN2 pathways under different conditions (e.g., solvent, nucleophile), helping to predict the dominant mechanism.

Carboxylation of Organometallic Reagents: Computational models have been used to study the addition of Grignard reagents to carbonyl compounds, including CO₂. researchgate.net These studies can investigate the role of solvent molecules and the aggregation state of the Grignard reagent (monomeric vs. dimeric) on the reaction pathway and energetics. researchgate.net

Oxidative Processes: The mechanism of benzylic C-H oxidation by various catalysts has been elucidated using DFT. rsc.org These studies can map out the hydrogen atom abstraction and oxygen rebound pathways, identify the active oxidant, and explain the origins of stereoselectivity in asymmetric versions of the reaction. rsc.org

Rearrangements: Computational methods are invaluable for studying carbocation rearrangements. They can accurately predict the relative stabilities of different carbocation isomers and calculate the energy barriers for the 1,2-shifts, providing a quantitative understanding of why and how these rearrangements occur. researchgate.net

These computational insights complement experimental findings, providing a more complete and detailed picture of the reaction mechanisms involved in the synthesis and transformation of complex organic molecules like this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Benzoyl peroxide |

| Hydrogen bromide (HBr) |

| Carbon dioxide (CO₂) |

| Potassium permanganate (KMnO₄) |

| t-Butylbenzene |

| Benzil |

Role of 4 2 Methoxyethoxy Methyl Benzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

4-((2-Methoxyethoxy)methyl)benzoic acid serves as a fundamental starting material in the synthesis of a wide range of organic molecules. Its bifunctional nature, possessing both a carboxylic acid group and a methoxyethoxy side chain, allows for sequential or orthogonal chemical modifications. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the ether linkage provides a site for potential cleavage or modification under specific conditions.

One of the primary applications of this compound is as a precursor for active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of certain antipsychotic and anti-inflammatory drugs. nbinno.comchemimpex.com The methoxyethoxy group can influence the solubility and pharmacokinetic profile of the final drug molecule. Additionally, it is utilized in the agrochemical industry as a starting point for the synthesis of some herbicides and insecticides. nbinno.com

A common synthetic route to this compound itself involves the reaction of 4-bromomethylbenzoic acid with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide. lookchem.com This straightforward synthesis makes it an accessible precursor for various research and industrial applications.

Table 1: Applications as a Precursor

| Product Class | Specific Examples | Reference |

| Pharmaceuticals | Antihistamines, Antipsychotics, Anti-inflammatory drugs | nbinno.comchemimpex.com |

| Agrochemicals | Herbicides, Insecticides | nbinno.com |

Building Block for Complex Polycyclic and Heterocyclic Systems

The structural framework of this compound makes it an adept building block for the construction of more elaborate molecular architectures, including polycyclic and heterocyclic systems. The benzoic acid portion can participate in cyclization reactions, such as Friedel-Crafts acylations or condensation reactions, to form new rings.

For example, derivatives of this benzoic acid can be used to synthesize flavones and other flavonoids, which are a class of naturally occurring compounds with a wide range of biological activities. researchgate.net The synthesis often involves the reaction of a substituted benzoic acid derivative with a substituted acetophenone. While not a direct example, the principle of using substituted benzoic acids like 2-methoxybenzoic acids to create flavone (B191248) skeletons is well-established. researchgate.net

Furthermore, the side chain can be modified to introduce reactive groups that can then participate in intramolecular cyclizations, leading to the formation of heterocyclic rings containing oxygen. The flexibility of the methoxyethoxy group can also be exploited to control the regioselectivity of these cyclization reactions. The ability to form such complex systems is crucial in medicinal chemistry, where the three-dimensional shape of a molecule is often key to its biological function.

Derivatization for Enhanced Chemical Functionality and Further Transformations

The true versatility of this compound as a synthetic intermediate is highlighted by the ease with which it can be derivatized to introduce new functional groups. These derivatizations pave the way for a multitude of subsequent chemical transformations.

The carboxylic acid group is a prime site for modification. It can be readily converted to an ester, such as a methyl ester, which can then be used in a variety of coupling reactions or reductions. google.com For example, the methyl ester of a related compound, 2-methyl-3-methoxybenzoic acid, is an intermediate in the synthesis of the insecticide methoxyfenozide. google.com Similarly, the carboxylic acid can be transformed into an acid chloride, a highly reactive species that can participate in acylations to form ketones or esters with complex alcohols. A related compound, 4-(2-methoxy-ethoxymethyl)-benzoyl chloride, is a known derivative. lookchem.com

The aromatic ring itself can also be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional reactive handles on the molecule. These new functional groups can then be used to build even more complex structures. For instance, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves the chlorosulfonation of a 2-methoxy-4-acetaminomethyl benzoate (B1203000) intermediate. google.com

Table 2: Common Derivatizations and Subsequent Transformations

| Derivative | Reagents for Formation | Potential Subsequent Transformations | Reference |

| Methyl Ester | Methanol, Acid Catalyst | Reduction to alcohol, Coupling reactions | google.com |

| Acid Chloride | Thionyl chloride, Oxalyl chloride | Friedel-Crafts acylation, Esterification, Amidation | lookchem.com |

| Anilino-benzoic acid | 2-chloro-4-methyl-benzoic acid, o-toluidine | Formation of N-aryl bonds | researchgate.net |

Intermediate in the Formation of Specific Chemical Scaffolds

Beyond being a general precursor, this compound and its derivatives serve as crucial intermediates in the construction of specific and often privileged chemical scaffolds. These scaffolds form the core structures of many biologically active compounds.

One such area of application is in the synthesis of metal-organic frameworks (MOFs). While not directly using the title compound, the synthesis of multifunctional MOFs has been demonstrated using structurally similar benzoic acid derivatives like 4-(2-carboxyvinyl)-3-methoxybenzoic acid. rsc.org The carboxylic acid groups of these ligands coordinate to metal ions to form the extended network structure of the MOF. The ether-containing side chains can then be used to tune the properties of the MOF, such as its porosity or catalytic activity.

In the realm of pharmaceuticals, related benzoic acid derivatives are key to forming the core of various drugs. For example, 2-methoxy-5-(methylsulfonyl)benzoic acid is an important intermediate in the production of the antipsychotic medication Sulpiride. The specific arrangement of the methoxy (B1213986) and methylsulfonyl groups on the benzoic acid ring is critical for the final compound's biological activity.

The synthesis of 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone, further illustrates this point. google.com The precise substitution pattern on the benzoic acid ring is essential for its role in the final pesticide molecule. These examples underscore the importance of specifically substituted benzoic acids as foundational elements for targeted molecular design.

Analytical Methodologies for Research and Characterization of 4 2 Methoxyethoxy Methyl Benzoic Acid

Chromatographic Techniques in Synthetic Research

Chromatographic methods are fundamental in the study of 4-((2-Methoxyethoxy)methyl)benzoic acid, particularly for separating it from reaction mixtures and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of this compound and for its quantification in various samples. ekb.eg Reversed-phase HPLC is the most common mode used for this type of analysis. sielc.com

A typical HPLC method would involve a C18 column, which is a nonpolar stationary phase. longdom.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or a dilute acid like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comlongdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. ekb.eglongdom.org

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The wavelength for detection would be set around the absorbance maximum of the compound, likely in the range of 230-280 nm. longdom.orgusda.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. ust.edu The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. longdom.org The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical set of starting conditions for method development and is based on common practices for analyzing similar aromatic acids.

Thin-layer chromatography (TLC) is an invaluable technique for monitoring the progress of the synthesis of this compound. sigmaaldrich.com It is a rapid and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product. sigmaaldrich.com

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is usually coated with silica (B1680970) gel (a polar stationary phase). sigmaaldrich.com Alongside the reaction mixture, spots of the starting materials are also applied as standards. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of organic solvents. For a compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) would be used. sigmaaldrich.com

As the mobile phase ascends the plate by capillary action, the components of the spotted mixture are separated based on their polarity. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower Rf). youtube.com The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. youtube.comyoutube.com The spots are typically visualized under UV light, as the aromatic ring of the compound will fluoresce. sigmaaldrich.com

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the aromatic ring, the methylene (B1212753) groups, and the methoxy (B1213986) group. The protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm). The benzylic methylene protons (Ar-CH₂-O) would likely appear around 4.5 ppm. The protons of the ethoxy group (-O-CH₂-CH₂-O-) would be expected around 3.6-3.7 ppm, and the methoxy protons (-O-CH₃) would be a sharp singlet around 3.3 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would appear between 120 and 150 ppm. rsc.org The carbon of the benzylic methylene group would be expected around 70-75 ppm. The carbons of the ethoxy group would appear in the 60-70 ppm range, and the methoxy carbon would be around 59 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | >10.0 (s, 1H) | ~170 |

| Aromatic CH (ortho to COOH) | ~8.0 (d, 2H) | ~130 |

| Aromatic CH (ortho to CH₂O) | ~7.4 (d, 2H) | ~128 |

| Aromatic C (ipso to COOH) | - | ~132 |

| Aromatic C (ipso to CH₂O) | - | ~145 |

| Benzylic Methylene (Ar-CH₂) | ~4.6 (s, 2H) | ~72 |

| Ethoxy Methylene (-O-CH₂-CH₂-O-) | ~3.7 (t, 2H) | ~70 |

| Ethoxy Methylene (-CH₂-O-CH₃) | ~3.6 (t, 2H) | ~68 |

| Methoxy (-OCH₃) | ~3.3 (s, 3H) | ~59 |

s = singlet, d = doublet, t = triplet. These are predicted values based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov For this compound, the IR spectrum would show characteristic absorption bands corresponding to the carboxylic acid, ether, and aromatic functionalities.

A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. chegg.com A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. chegg.com The C-O stretching vibrations of the ether linkages and the carboxylic acid would appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Specifically, the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹, and the aliphatic ether C-O stretch around 1100 cm⁻¹. The presence of the benzene ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether | C-O stretch (aryl-alkyl) | ~1250 |

| Ether | C-O stretch (aliphatic) | ~1100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound. mhlw.go.jp The UV-Vis spectrum is obtained by measuring the absorbance of a dilute solution of the compound over a range of wavelengths. mhlw.go.jp

Aromatic compounds typically exhibit two main absorption bands. For a benzoic acid derivative, a strong absorption band (the E2-band) is expected around 230-240 nm, and a weaker band (the B-band) is expected at longer wavelengths, around 270-280 nm. nist.gov The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used for the analysis. This technique can be used for quantitative analysis following Beer-Lambert Law, similar to HPLC with UV detection.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS provides crucial data for its identification and characterization.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+). The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (Chemical Formula: C₁₁H₁₄O₄), the exact molecular weight is 226.23 g/mol . The molecular ion peak would be observed at an m/z value corresponding to this mass.

Following ionization, the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a "fingerprint" for identification. The fragmentation of benzoic acid and its derivatives typically involves specific bond cleavages. For this compound, the fragmentation is expected to occur at the labile ether and carboxylic acid functional groups.

Key fragmentation pathways for similar aromatic acids include the loss of the carboxylic acid group (-COOH) and cleavages at the ether linkage. The appearance of a phenyl ion is a very characteristic feature for monosubstituted benzene compounds in mass spectrometry. docbrown.info For instance, in the mass spectrum of benzoic acid, the loss of the COOH group results in a prominent phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info Similarly, methoxybenzoic acids show characteristic fragmentation patterns that can be used for their identification. researchgate.netnih.govnist.gov

Based on the fragmentation of related structures, a proposed fragmentation pattern for this compound is outlined in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Description |

| 226 | [C₁₁H₁₄O₄]⁺ | Molecular Ion (M+) |

| 181 | [C₁₁H₁₃O₂]⁺ | Loss of the carboxylic acid group (-COOH) |

| 151 | [C₈H₇O₃]⁺ | Cleavage of the ethyl ether bond, loss of -CH₂CH₂OCH₃ |

| 135 | [C₈H₇O₂]⁺ | Loss of the methoxy group from the m/z 151 fragment |

| 105 | [C₇H₅O]⁺ | Loss of CO from the m/z 135 fragment |

| 77 | [C₆H₅]⁺ | Phenyl ion resulting from further fragmentation |

| 59 | [C₃H₇O]⁺ | Fragment corresponding to the methoxyethyl group [CH₂OCH₂CH₃]⁺ |

Method Validation in Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netslideshare.net It is a critical requirement for any new or modified analytical method to ensure the reliability, consistency, and accuracy of the results. ijapbc.comresearchgate.net The International Council for Harmonisation (ICH) provides a set of guidelines that are widely accepted for analytical method validation. slideshare.neteuropa.eu The validation process involves evaluating several key performance characteristics. gavinpublishers.com

The primary parameters considered during method validation include:

Specificity/Selectivity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. youtube.comelementlabsolutions.com For chromatographic methods, this is often demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. ijapbc.com

Accuracy : This parameter expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com Accuracy is typically assessed by analyzing a sample with a known concentration (a standard) and comparing the measured value to the true value. elementlabsolutions.com

Precision : Precision reflects the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

Reproducibility : Precision between laboratories (collaborative studies).

Linearity and Range : Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.com The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net

LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. slideshare.netyoutube.com

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (Example for HPLC Assay) |

| Specificity | Ability to measure the analyte in the presence of other components. elementlabsolutions.com | Peak purity index > 0.99; Resolution between analyte and nearest peak > 2. ijapbc.com |

| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | 98.0% to 102.0% recovery for the active substance. ijapbc.com |

| Precision | Degree of scatter between a series of measurements. elementlabsolutions.com | Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%. ijapbc.com |

| Linearity | Proportionality of the results to the concentration. youtube.com | Correlation coefficient (r²) ≥ 0.999. |

| Range | Concentration interval where the method is precise, accurate, and linear. youtube.com | 80% to 120% of the test concentration for an assay. ijapbc.com |

| LOD/LOQ | Lowest concentration that can be detected/quantified. gavinpublishers.com | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. slideshare.net | No significant change in results with varied parameters (e.g., pH, flow rate). |

Structure Activity Relationship Sar Studies and Design Principles for Benzoic Acid Derivatives

Impact of Substitution Patterns on Chemical Reactivity and Synthetic Accessibility

The reactivity of a benzoic acid derivative is influenced by the electronic effects of its substituents, which can either donate or withdraw electron density from the aromatic ring. These effects modulate the acidity of the carboxyl group and the susceptibility of the ring to electrophilic substitution. numberanalytics.com

The carboxyl group (-COOH) itself is an electron-withdrawing group and deactivates the aromatic ring toward electrophilic attack, directing incoming electrophiles to the meta position. numberanalytics.com In the case of 4-((2-Methoxyethoxy)methyl)benzoic acid, the substituent is at the para position. This substituent, an ether-containing alkyl group, has a different electronic influence.

Inductive and Resonance Effects : Substituents influence the acidity of benzoic acid by stabilizing or destabilizing the resulting carboxylate anion. openstax.org Electron-withdrawing groups (EWGs), such as a nitro group, stabilize the negative charge of the carboxylate, thereby increasing the acidity of the parent acid. openstax.orgyoutube.com Conversely, electron-donating groups (EDGs), like a methoxy (B1213986) group, destabilize the anion and decrease acidity. openstax.org The 4-((2-Methoxyethoxy)methyl) group exerts a mild electron-donating effect through induction, which would be expected to slightly decrease the acidity of the benzoic acid compared to the unsubstituted form.

Synthetic Accessibility : The substituents on the benzene (B151609) ring also dictate the pathways available for synthesis and further modification. The benzylic position (the -CH2- group attached to the ring) in the title compound is often susceptible to specific chemical transformations, such as oxidation or substitution, providing a handle for synthetic chemists. msu.edu However, the presence of the ether linkage adds complexity and potential sites for cleavage under harsh acidic or basic conditions, which must be considered during synthetic planning. The preparation of substituted benzoic acids often relies on the oxidation of alkyl side-chains on a benzene ring, a method that is robust and widely used. msu.edu

The following table summarizes the general effects of different types of substituents on the acidity of para-substituted benzoic acids.

| Substituent at para-position | Electronic Effect | Impact on Carboxylate Anion | Effect on Acidity (pKa) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Stabilizing | Decreases (Stronger Acid) |

| -H (Hydrogen) | Neutral (Reference) | Reference | ~4.2 |

| -CH₃ (Methyl) | Weak Electron-Donating | Destabilizing | Increases (Weaker Acid) |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Destabilizing | Increases (Weaker Acid) |

| -((2-Methoxyethoxy)methyl) | Weak Electron-Donating | Destabilizing | Increases (Weaker Acid) |

Data compiled from established principles of physical organic chemistry. openstax.org

Rational Design of Benzoic Acid-Based Scaffolds for Diverse Applications

The benzoic acid moiety is a privileged scaffold in drug design, appearing in numerous approved therapeutic agents. preprints.org Rational design involves strategically modifying the benzoic acid core to optimize interactions with a biological target, improve pharmacokinetic properties, and reduce off-target effects.

Bioisosteric Replacement and Scaffolding : In medicinal chemistry, parts of a molecule may be replaced with other chemical groups that have similar physical or chemical properties (bioisosteres) to enhance a desired activity. The benzoic acid scaffold itself can be modified to explore structure-activity relationships. For instance, studies on various benzoic acid derivatives have led to the development of potent inhibitors for targets like influenza neuraminidase and human adenovirus. nih.govresearchgate.net

Role of the Substituent : The 4-((2-Methoxyethoxy)methyl) group on the title compound is of particular interest in rational design. The flexible ether chain can adopt multiple conformations, potentially allowing it to fit into complex binding pockets on a protein surface. The oxygen atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues. This type of substituent is often incorporated to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. For example, in the design of inhibitors for the FTO demethylase, researchers systematically studied the structure-activity relationships of tricyclic benzoic acids to enhance their antiproliferative effects in leukemia cell lines. researchgate.net

Optimization Strategies for Derivatization of Aromatic Carboxylic Acids

Derivatization of the carboxylic acid group is a common and crucial strategy for modulating a molecule's properties or preparing it for further analysis. patsnap.com The primary reactions involve converting the carboxyl group into esters, amides, or other functional groups.

Esterification and Amidation : These are the most common derivatization reactions for carboxylic acids. Optimization of these processes is key to achieving high yields and purity. patsnap.com This often involves the use of coupling reagents to activate the carboxylic acid. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are frequently used to facilitate the formation of amide or ester bonds under mild conditions, which is essential when working with sensitive substrates. thermofisher.com

Improving Reaction Efficiency : Several factors can be optimized to improve derivatization efficiency. patsnap.com

Catalysts : The use of catalysts can significantly speed up reactions and allow them to proceed under milder conditions.

Solvent Choice : The reaction solvent can influence the solubility of reactants and the reaction rate.

Temperature and Pressure : Adjusting these parameters can shift reaction equilibria and improve yields. patsnap.com

Protecting Groups : In complex molecules, other functional groups may need to be temporarily "protected" to prevent them from participating in unwanted side reactions during the derivatization of the carboxylic acid.

Modern analytical techniques like LC-MS often employ derivatization to enhance the detection and separation of carboxylic acids in complex biological samples. nih.govmdpi.com Reagents are designed to attach a tag to the carboxylic acid that improves ionization efficiency or adds a fluorescent marker for sensitive detection. mdpi.comresearchgate.net

The table below outlines common derivatization strategies for aromatic carboxylic acids.

| Derivatization Goal | Reaction Type | Common Reagents | Key Optimization Factors |

| Synthesis of Esters | Esterification | Alcohols with acid catalyst (e.g., H₂SO₄), Diazoalkanes | Temperature, Removal of water |

| Synthesis of Amides | Amidation | Amines with coupling agents (e.g., EDAC, DCC) | pH, Solvent, Stoichiometry |

| Improved LC-MS Detection | Tagging | Dimethylaminophenacyl bromide (DmPABr) | Reaction time, Temperature, pH |

| Fluorescent Labeling | Pre-column Derivatization | 9-anthryldiazomethane (ADAM) | Absence of water, Choice of solvent |

Information compiled from reviews on carboxylic acid derivatization. thermofisher.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.